4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane
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Overview
Description
4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane involves several steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. For instance, in the synthesis of 9-(4-tert-butylbenzyl)-4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane, ketone 5 is used as the starting compound, and diethylaminosulfur trifluoride (DAST) is employed as the fluorinating reagent .
Chemical Reactions Analysis
4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including substitution reactions. The use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent is a common approach in these reactions . The major products formed from these reactions include difluoro derivatives, which exhibit high activity against antibiotic-sensitive and multidrug-resistant strains .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its antituberculosis activity, particularly as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . The unique structural features of 4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane make it a promising candidate for the development of new antituberculosis drugs. Additionally, spirocyclic compounds like this one are used in the design of agonists for the free fatty acid receptor FFA1, inhibitors of soluble epoxide hydrolase (sEH), and various antibacterial agents .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . The inhibition of MmpL3 protein leads to the disruption of the bacterial cell wall synthesis, ultimately resulting in the death of the bacteria.
Comparison with Similar Compounds
4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as 9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane and 9-(4-tert-butylbenzyl)-4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane . These compounds share similar structural features but differ in their substituents and specific biological activities. The unique combination of flexibility and limited degrees of freedom in this compound makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C9H15F2NO |
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Molecular Weight |
191.22 g/mol |
IUPAC Name |
4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)3-6-13-8(7-9)1-4-12-5-2-8/h12H,1-7H2 |
InChI Key |
XVLDITWIPBVELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CCO2)(F)F |
Origin of Product |
United States |
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